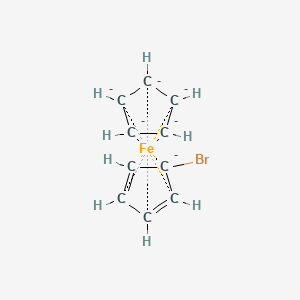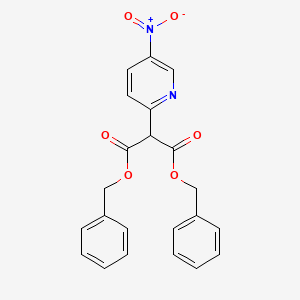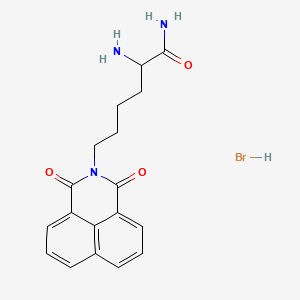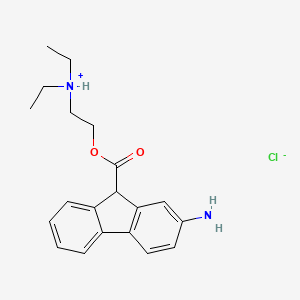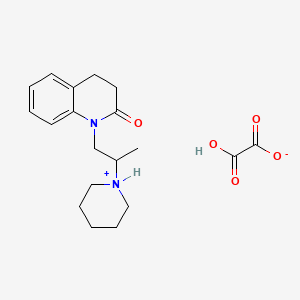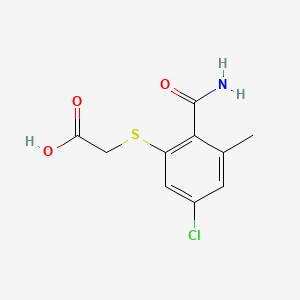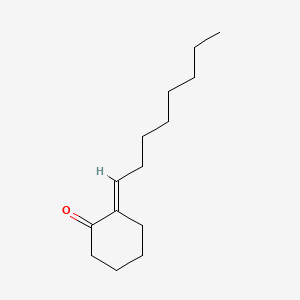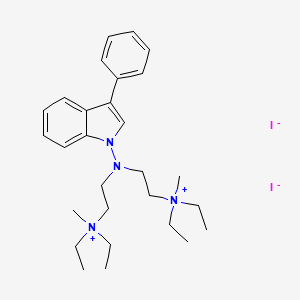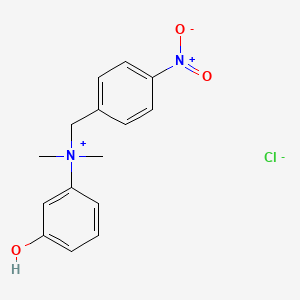
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H17N2O3Cl. It is known for its antimicrobial properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride typically involves the alkylation of dimethyl(3-hydroxyphenyl)amine with p-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 25-50°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Dimethyl(3-oxophenyl)(p-nitrobenzyl)ammonium chloride.
Reduction: Dimethyl(3-hydroxyphenyl)(p-aminobenzyl)ammonium chloride.
Substitution: Corresponding thiol or amine derivatives.
Scientific Research Applications
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving antimicrobial activity due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Mechanism of Action
The antimicrobial activity of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of microbes, further enhancing its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is unique due to the presence of both hydroxyl and nitro functional groups, which provide additional reactivity and potential for derivatization. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
66941-42-2 |
|---|---|
Molecular Formula |
C15H17ClN2O3 |
Molecular Weight |
308.76 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-dimethyl-[(4-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-17(2,14-4-3-5-15(18)10-14)11-12-6-8-13(9-7-12)16(19)20;/h3-10H,11H2,1-2H3;1H |
InChI Key |
QXWOSXXRWXDETA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
